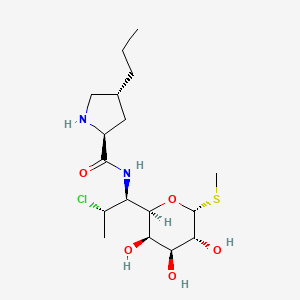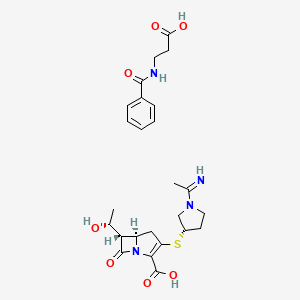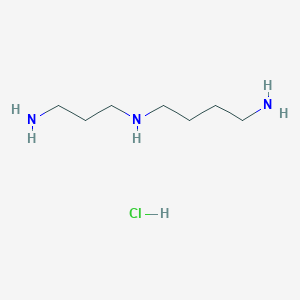
rac-Vestitone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-Vestitone is a novel synthetic compound that has recently been identified as a potential therapeutic agent for a variety of conditions. It is a small molecule that is structurally similar to the neurotransmitter dopamine, and has been shown to modulate the activity of dopamine receptors in the brain. This compound has been studied in both animal models and human clinical trials, and has been shown to have a number of beneficial effects, including improved cognition, reduced anxiety, and improved mood.
Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of rac-Vestitone can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-hydroxy-4-methoxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "2,4-dihydroxyacetophenone", "sodium borohydride", "acetic acid", "sodium hydroxide", "methyl iodide", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: Condensation of 2-hydroxy-4-methoxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 2-(2-ethoxy-2-oxoethyl)-4-methoxyphenol.", "Step 2: Cyclization of 2-(2-ethoxy-2-oxoethyl)-4-methoxyphenol with 2,4-dihydroxyacetophenone in the presence of sodium ethoxide to form 5,7-dihydroxy-4'-methoxyisoflavone.", "Step 3: Reduction of 5,7-dihydroxy-4'-methoxyisoflavone with sodium borohydride in the presence of acetic acid to form 5,7-dihydroxy-4'-methoxy-3-(hydroxymethyl)isoflavone.", "Step 4: Methylation of 5,7-dihydroxy-4'-methoxy-3-(hydroxymethyl)isoflavone with methyl iodide in the presence of sodium hydroxide to form 5,7-dihydroxy-4'-methoxy-3-(methoxymethyl)isoflavone.", "Step 5: Reduction of 5,7-dihydroxy-4'-methoxy-3-(methoxymethyl)isoflavone with palladium on carbon and hydrogen gas to form rac-Vestitone." ] } | |
CAS-Nummer |
57462-46-1 |
Molekularformel |
C₁₆H₁₄O₅ |
Molekulargewicht |
286.28 |
Synonyme |
2,3-Dihydro-7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one; (±)-2’,7-Dihydroxy-4’-methoxyisoflavanone; (±)-Vestitone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)

